Physicochemical properties of Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate
Physicochemical properties of Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate
An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate
Introduction: A Key Heterocyclic Building Block
Tert-butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate is a heterocyclic organic compound featuring a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core. This scaffold is of significant interest to researchers in medicinal chemistry and drug development. The pyrrolo[2,3-b]pyridine framework is a bioisostere of indole and is considered a "privileged" structure, appearing in numerous biologically active compounds, including kinase inhibitors.[1] The presence of the tert-butyl carbamate (Boc) protecting group offers a versatile handle for synthetic transformations, making this molecule a valuable intermediate for the synthesis of more complex pharmaceutical agents.[2]
This guide provides a detailed examination of the core physicochemical properties of this compound, offering both established data and field-proven methodologies for its characterization. The insights herein are intended to equip researchers with the foundational knowledge required for its effective handling, application, and derivatization in a laboratory setting.
Molecular and Structural Characteristics
The fundamental identity of a compound is defined by its structure and molecular formula. These characteristics are the basis for all other physicochemical properties.
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Chemical Structure: The molecule consists of a fused bicyclic system where a pyrrole ring is joined to a pyridine ring. A tert-butyl carbamate group is attached at the 6-position of this core.
Caption: Chemical structure of Tert-butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate.
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Identifiers: Key chemical identifiers are crucial for database searches and regulatory documentation.[3]
Core Physicochemical Properties
The physical state and behavior of the compound under various conditions are summarized below. While extensive experimental data for this specific molecule is not widely published, the properties can be inferred from its structure and data available for analogous compounds.
| Property | Value / Description | Source |
| Appearance | Expected to be a solid at room temperature. | [3] |
| Melting Point | Not specified in available literature. Determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is recommended. | |
| Boiling Point | Not applicable; likely to decompose at high temperatures. | |
| Solubility | Predicted to be soluble in organic solvents like Dichloromethane (DCM), Methanol (MeOH), and Dimethyl Sulfoxide (DMSO). Sparingly soluble in non-polar solvents and water. | |
| Storage Class | 11 - Combustible Solids. | [3] |
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, direct experimental validation of physicochemical properties is paramount. The following section outlines standard, field-proven protocols for characterizing a novel or sparsely documented compound like Tert-butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate.
Protocol: Solubility Determination
Causality: Understanding a compound's solubility is critical for its application in synthesis, formulation, and biological assays. The choice of solvent directly impacts reaction kinetics, purification efficiency, and bioavailability. The presence of both a lipophilic tert-butyl group and polar N-H and pyridine moieties suggests a mixed solubility profile.
Methodology (Step-by-Step):
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Preparation: Accurately weigh approximately 1-5 mg of the compound into several glass vials.
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Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a test solvent (e.g., Water, Ethanol, DMSO, DCM, Hexane).
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Equilibration: Vortex each vial for 1-2 minutes. Allow the samples to equilibrate at a controlled temperature (e.g., 25 °C) for at least 1 hour.
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Visual Inspection: Observe each vial for undissolved solid. If fully dissolved, the compound is soluble at that concentration.
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Incremental Addition: If the solid remains, add another measured aliquot of the solvent and repeat the equilibration process.
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Quantification: Continue until the solid dissolves completely. The solubility is expressed in mg/mL or mol/L. For compounds that are very poorly soluble, High-Performance Liquid Chromatography (HPLC) analysis of the saturated supernatant is required for accurate quantification.
Caption: Workflow for experimental solubility determination.
Protocol: Spectroscopic Analysis
Spectroscopic methods provide unambiguous confirmation of the molecular structure.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. It provides information on the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
Methodology (Step-by-Step):
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to clearly show exchangeable protons (N-H).
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Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Following proton NMR, acquire a ¹³C NMR spectrum. This typically requires a greater number of scans due to the lower natural abundance of the ¹³C isotope.
Expected Spectral Features:
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¹H NMR:
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A sharp singlet integrating to 9 protons around δ 1.5 ppm, characteristic of the tert-butyl group.[5]
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Several signals in the aromatic region (δ 6.5-8.5 ppm) corresponding to the protons on the pyrrolo[2,3-b]pyridine core.
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A broad singlet for the pyrrole N-H proton (often > δ 10 ppm).
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A singlet for the carbamate N-H proton.
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¹³C NMR:
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Signals around δ 28 ppm for the methyl carbons of the tert-butyl group.
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A signal around δ 80 ppm for the quaternary carbon of the tert-butyl group.
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A signal for the carbonyl carbon (C=O) of the carbamate around δ 150-155 ppm.
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Multiple signals in the aromatic region (δ 100-160 ppm) for the carbons of the heterocyclic core.
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B. Mass Spectrometry (MS)
Causality: Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation analysis.
Methodology (Step-by-Step):
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Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Electrospray Ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.
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Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule [M+H]⁺.
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High-Resolution MS (HRMS): For unambiguous formula confirmation, perform HRMS analysis (e.g., on a TOF or Orbitrap instrument) to obtain the exact mass.
Expected Results:
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[M+H]⁺: The calculated exact mass for C₁₂H₁₆N₃O₂⁺ is 234.1237. HRMS should provide a value within a few ppm of this calculated mass.
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Fragmentation: A characteristic loss of 56 Da (isobutylene) from the parent ion is often observed for Boc-protected compounds, corresponding to the fragmentation of the tert-butyl group.
Applications in Research and Development
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in modern medicinal chemistry. Derivatives of this core have been extensively investigated as inhibitors for a range of protein kinases and other enzymes. For instance, related structures are key to the development of selective phosphodiesterase 4B (PDE4B) inhibitors for treating central nervous system diseases.[1] Tert-butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate serves as a crucial starting material or intermediate, allowing chemists to introduce diverse functionalities at the 6-amino position after deprotection of the Boc group. This strategic placement allows for the exploration of structure-activity relationships (SAR) in drug discovery campaigns.
Conclusion
Tert-butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate is a synthetically versatile building block with significant potential in pharmaceutical research. While some of its specific physicochemical properties require further experimental determination, its structural characteristics, provided by reliable vendors and confirmed through standard spectroscopic techniques, establish its identity. The protocols and insights detailed in this guide provide a robust framework for researchers to confidently utilize this compound in their synthetic and drug discovery endeavors, ensuring both scientific rigor and efficient workflow.
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